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Compound of Interest

Compound Name: Hex-2-ynedioic acid

Cat. No.: B14131801 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Hex-
2-ynedioic acid. Due to a lack of readily available experimental spectra for this specific

compound, this document presents predicted values based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). The information is intended to support researchers, scientists, and drug development

professionals in the identification and characterization of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Hex-2-ynedioic acid.

These predictions are derived from the analysis of similar chemical structures and functional

groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.5 Singlet (broad) 2H -COOH

~2.8 Triplet 2H -CH₂-C≡

~2.4 Triplet 2H -CH₂-COOH

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (ppm) Carbon Type Assignment

~172 Quaternary -COOH

~154 Quaternary -C≡C-COOH

~80 Quaternary -C≡C-

~75 Quaternary -C≡C-

~35 Methylene -CH₂-COOH

~18 Methylene -CH₂-C≡

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

2500-3300 Strong, Broad O-H Stretching

2260-2100 Medium-Weak C≡C Stretching

1710-1680 Strong C=O Stretching

1440-1395 Medium O-H Bending

1320-1210 Medium C-O Stretching
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Ion

142.0266 [M]+ (Exact Mass)

125 [M-OH]+

97 [M-COOH]+

45 [COOH]+

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound such as Hex-2-ynedioic acid.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Hex-2-ynedioic acid.

Materials:

Hex-2-ynedioic acid sample

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz)

Procedure:

Dissolve approximately 5-10 mg of Hex-2-ynedioic acid in 0.5-0.7 mL of DMSO-d₆ in a

clean, dry NMR tube.

Cap the NMR tube and gently agitate to ensure complete dissolution.
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Insert the NMR tube into the spectrometer.

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and 16-32 scans.

Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more). Proton decoupling is typically used.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of Hex-2-ynedioic acid.

Materials:

Hex-2-ynedioic acid sample

Potassium bromide (KBr) (IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Place a small amount (1-2 mg) of Hex-2-ynedioic acid and approximately 100-200 mg of

dry KBr powder in an agate mortar.

Grind the mixture thoroughly with the pestle to create a fine, homogeneous powder.

Transfer a portion of the powder to the pellet press die.

Apply pressure to the die to form a thin, transparent KBr pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum, typically scanning from 4000 to 400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b14131801?utm_src=pdf-body
https://www.benchchem.com/product/b14131801?utm_src=pdf-body
https://www.benchchem.com/product/b14131801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14131801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Objective: To determine the mass-to-charge ratio of Hex-2-ynedioic acid and its fragments.

Materials:

Hex-2-ynedioic acid sample

Methanol or other suitable solvent

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

Prepare a dilute solution of Hex-2-ynedioic acid in a suitable solvent such as methanol.

Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid,

negative ion mode is often preferred to observe the [M-H]⁻ ion.

To obtain fragmentation data, perform MS/MS analysis by selecting the parent ion and

subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b14131801?utm_src=pdf-body
https://www.benchchem.com/product/b14131801?utm_src=pdf-body
https://www.benchchem.com/product/b14131801?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14131801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification of Hex-2-ynedioic Acid

NMR Spectroscopy
(¹H, ¹³C)

Acquire Data

IR Spectroscopy

Acquire Data

Mass Spectrometry

Acquire Data

Interpret NMR Spectra
(Chemical Shifts, Coupling)

Interpret IR Spectrum
(Functional Groups)

Interpret Mass Spectrum
(Molecular Ion, Fragmentation)

Combine Data for
Structure Confirmation

Correlate Findings Correlate Findings Correlate Findings

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of Hex-2-ynedioic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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